(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
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Overview
Description
3-Deoxy-3-fluoro-D-mannose is a fluorinated sugar derivative with the molecular formula C6H11FO5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-mannose typically involves the fluorination of protected mannose derivatives. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. For example, 3,4,6-tri-O-benzyl-D-mannose can be fluorinated using DAST to produce 3-Deoxy-3-fluoro-D-mannose .
Industrial Production Methods: While specific industrial production methods for 3-Deoxy-3-fluoro-D-mannose are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-3-fluoro-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated acids.
Reduction: Reduction reactions can convert it into different fluorinated sugar alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Fluorinated acids.
Reduction: Fluorinated sugar alcohols.
Substitution: Various substituted fluorinated sugars.
Scientific Research Applications
3-Deoxy-3-fluoro-D-mannose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a probe for studying metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-Deoxy-3-fluoro-D-mannose involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The fluorine atom’s presence can alter the compound’s reactivity and interactions with enzymes, leading to unique biological effects. For example, it can inhibit glycosylation processes by competing with natural sugars .
Comparison with Similar Compounds
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-2-fluoro-D-mannose
- 4-Deoxy-4-fluoro-D-mannose
Comparison: 3-Deoxy-3-fluoro-D-mannose is unique due to the specific position of the fluorine atom at the C-3 position. This positioning can result in different reactivity and biological activity compared to other fluorinated sugars like 2-Deoxy-2-fluoro-D-glucose and 4-Deoxy-4-fluoro-D-mannose. The unique structural properties of 3-Deoxy-3-fluoro-D-mannose make it a valuable tool for studying specific biochemical pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C6H11FO5 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
RMHCJIQOFXULDL-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Origin of Product |
United States |
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